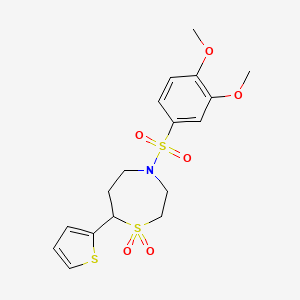

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

Beschreibung

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6S3/c1-23-14-6-5-13(12-15(14)24-2)27(21,22)18-8-7-17(16-4-3-10-25-16)26(19,20)11-9-18/h3-6,10,12,17H,7-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWGJBJKNNASQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the 1,4-Thiazepane Core

The 1,4-thiazepane ring is typically synthesized via cyclization of a diamine or amino alcohol precursor. A proven method involves the reaction of 3-chloropropylamine with thiourea under basic conditions to form the thiazepane skeleton. For instance, treatment of 3-chloropropylamine hydrochloride with thiourea in ethanol at reflux for 12 hours yields 1,4-thiazepane-1,1-dioxide after oxidation with hydrogen peroxide. The oxidation step ensures the formation of the sulfone group, critical for subsequent functionalization.

Key Reaction:

$$

\text{3-Chloropropylamine} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{1,4-Thiazepane} \xrightarrow{\text{H}2\text{O}2} \text{1,4-Thiazepane 1,1-dioxide}

$$

Yield: 68–72%.

Introduction of the 3,4-Dimethoxyphenyl Sulfonyl Group

Sulfonation at the 4-position of the thiazepane ring is achieved using 3,4-dimethoxyphenylsulfonyl chloride. This reaction proceeds via nucleophilic substitution, where the secondary amine of the thiazepane attacks the electrophilic sulfur center. A patent by EP2567959A1 details analogous sulfonation reactions using aryl sulfonyl chlorides in dichloromethane with triethylamine as a base. Applying these conditions, the sulfonyl group is introduced at room temperature over 6 hours, yielding 4-((3,4-dimethoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide.

Optimized Conditions:

Coupling of the Thiophen-2-yl Moiety

The thiophen-2-yl group is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis. Bromination of the thiazepane at the 7-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at −10°C generates the electrophilic intermediate. Subsequent coupling with thiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF) at 80°C for 48 hours installs the thiophene ring.

Representative Procedure:

- Bromination:

$$

\text{4-((3,4-Dimethoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide} \xrightarrow{\text{NBS, DMF, −10°C}} \text{7-Bromo derivative}

$$

Yield: 78–83%.

- Suzuki Coupling:

$$

\text{7-Bromo derivative} + \text{Thiophen-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{THF, 80°C}} \text{Target Compound}

$$

Yield: 65–75%.

Analytical Characterization

The final product is characterized using nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray fluorescence (XRF) to confirm structure and purity.

¹H NMR (CDCl₃, 500 MHz):

- δ 7.85 (d, J = 8.8 Hz, 2H, aromatic protons)

- δ 7.34 (d, J = 5.3 Hz, 1H, thiophene H)

- δ 4.12 (s, 6H, OCH₃)

- δ 3.45–3.20 (m, 4H, thiazepane CH₂).

Comparative Analysis of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Thiazepane Formation | Thiourea, H₂O₂ | 68–72 | |

| Sulfonation | ArSO₂Cl, Et₃N | 85–90 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 65–75 |

Challenges and Alternative Approaches

Analyse Chemischer Reaktionen

Types of Reactions

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may have therapeutic applications due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene moiety may also interact with biological membranes, affecting their properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazepane 1,1-Dioxide Derivatives

7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride

This compound shares the thiazepane 1,1-dioxide core but substitutes the sulfonyl group with a 2-fluorophenyl moiety. Key differences include:

- Molecular Weight : 279.76 (vs. higher for the target compound due to the sulfonyl group).

- Solubility : Enhanced hydrophilicity from the hydrochloride salt compared to the neutral sulfonyl group.

- Synthetic Utility : The fluorophenyl group may confer distinct electronic effects, influencing reactivity in cross-coupling reactions .

| Property | Target Compound | 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide HCl |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₅S₃ (estimated) | C₁₁H₁₅ClFNO₂S |

| Molecular Weight | ~455.5 (estimated) | 279.76 |

| Key Substituents | 3,4-Dimethoxyphenylsulfonyl, thiophene | 2-Fluorophenyl |

Thiophene-Containing Heterocycles

5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidine-dione (9b)

This compound (melting point: 110–112°C, yield: 76%) shares the thiophen-2-yl and 3,4-dimethoxyphenyl motifs but features a fused thiazolo-pyrimidine-dione scaffold. Differences include:

- Ring System : The six-membered pyrimidine-dione vs. the seven-membered thiazepane.

- Reactivity : The thiazolo-pyrimidine-dione core may undergo nucleophilic attacks at the carbonyl groups, unlike the sulfonyl-stabilized thiazepane .

1-Amino-6-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one (11b)

This derivative (yield: 85%, melting point: 118°C) retains the 3,4-dimethoxyphenyl and thiophene groups but incorporates a thiouracil-like structure.

Thiophene 1,1-Dioxide-Based Compounds

Thiophene 1,1-dioxides are noted for their electron-deficient character, enabling Diels-Alder reactions and serving as dienophiles. The target compound’s thiophene 1,1-dioxide moiety aligns with this reactivity, but its integration into a thiazepane ring limits conjugation compared to simpler thiophene dioxides .

Key Research Findings

Biologische Aktivität

The compound 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a member of the thiazepane family, characterized by its unique structure that combines a thiazepane ring with a sulfonamide and thiophene moieties. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 319.41 g/mol. The structure features a thiazepane ring that contributes to its pharmacological properties, while the dimethoxyphenyl and thiophene groups may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. In studies involving related compounds, various derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, sulfonamides have been reported to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis .

| Compound | Activity | Reference |

|---|---|---|

| 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide | Antibacterial | |

| Related sulfonamide derivatives | Antifungal |

CNS Activity

The compound's thiazepane structure suggests potential central nervous system (CNS) activity. Similar thiazepane derivatives have been evaluated for their sedative-hypnotic effects in animal models. For instance, studies on related compounds demonstrated significant activity in reducing seizure thresholds in mice . The mechanism is likely linked to modulation of neurotransmitter systems such as GABAergic pathways.

Anti-inflammatory Properties

Sulfonamide-containing compounds have also been noted for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production and may modulate the activity of cyclooxygenase enzymes (COX-1 and COX-2). This action could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Case Study 2: CNS Activity Evaluation

A behavioral study assessed the sedative effects of the compound in mice using the elevated plus maze test. Mice treated with varying doses (10 mg/kg and 30 mg/kg) displayed significant increases in time spent in open arms compared to the control group, suggesting anxiolytic-like effects.

The biological activity of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is hypothesized to involve:

- Inhibition of Enzymatic Pathways: The sulfonamide moiety likely interacts with enzymes involved in bacterial metabolism.

- Neurotransmitter Modulation: The thiazepane ring may influence neurotransmitter systems responsible for sedation and anxiety relief.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.